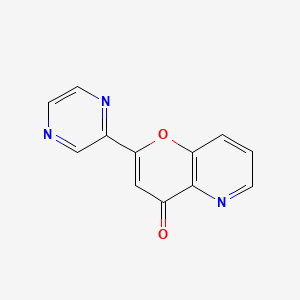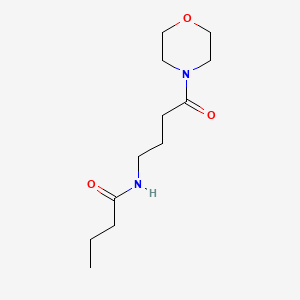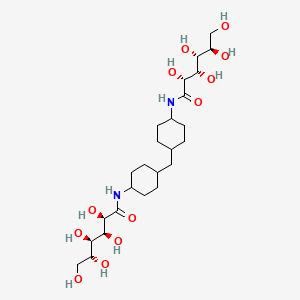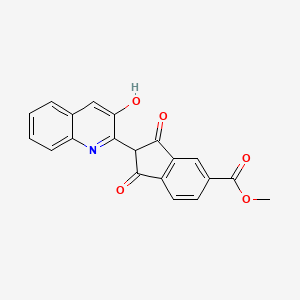
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 259-997-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and crystallization to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers to form polymers.
Oxidation: Can react with oxygen to form peroxides.
Reduction: Can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction is usually conducted at temperatures ranging from 60-80°C.
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Involves the use of reducing agents such as sodium borohydride.
Major Products Formed
Polymerization: Results in the formation of polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Produces peroxides and other oxidized derivatives.
Reduction: Yields hydrazine derivatives.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: Utilized in the preparation of polymer-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the development of controlled-release formulations and other pharmaceutical applications.
Industry: Widely used in the production of plastics, rubbers, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is typically initiated by heating the compound to a temperature of around 60-80°C, which leads to the cleavage of the nitrogen-nitrogen bond and the formation of two free radicals.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate radicals at relatively lower temperatures, making it suitable for a wider range of polymerization reactions.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures.
Potassium Persulfate: Used in aqueous polymerization reactions but requires higher temperatures for decomposition.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.
Propriétés
Numéro CAS |
56109-48-9 |
|---|---|
Formule moléculaire |
C15H16ClN3O4S |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5) |
Clé InChI |
WGMJNZRYUIDFPA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)







